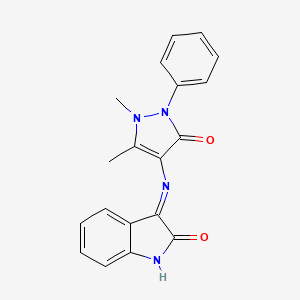![molecular formula C16H28N4O3 B2386506 tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate CAS No. 1909310-15-1](/img/structure/B2386506.png)
tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H28N4O3. This compound is notable for its unique structure, which includes a piperidine ring fused with an imidazolidine ring, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with imidazolidine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving rigorous purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine and imidazolidine derivatives, such as:
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-butyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate .
Uniqueness
What sets tert-butyl 4-{2-oxo-octahydro-1H-imidazolidino[4,5-c]pyridin-1-yl}piperidine-1-carboxylate apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-oxo-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-16(2,3)23-15(22)19-8-5-11(6-9-19)20-13-4-7-17-10-12(13)18-14(20)21/h11-13,17H,4-10H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSHGGBDWCHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3CCNCC3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2386428.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)
![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)
![3-(1-Methylimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2386432.png)
![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)
